4-bromo-5-chloro-6-fluoro-1H-indazole

Medicinal Chemistry Parallel Synthesis Cross-Coupling

Researchers pursuing systematic SAR around kinase inhibitors face a critical bottleneck: mono- or di-halogenated indazoles provide insufficient synthetic handles for multi-vector optimization. Generic substitution is chemically impossible-each halogen dictates distinct reactivity (C4-Br for Suzuki coupling, C5-Cl for orthogonal nucleophilic substitution, C6-F for electronic modulation and metabolic stability) and target binding interactions. 4-Bromo-5-chloro-6-fluoro-1H-indazole (CAS 2368909-55-9) directly resolves this with three orthogonal vectors on a single compact scaffold (MW 249.47, LogP 3.0, TPSA 28.7 Ų). The compound has explicit patent precedent in KRAS G12C inhibitor programs (CN112574224A) and HPK1 inhibitor development (US20220098193A1). Procure the exact CAS-numbered compound to ensure route fidelity, enable four-vector SAR (C4, C5, C6, C7), and access fragment-based design with a built-in ¹⁹F NMR probe.

Molecular Formula C7H3BrClFN2
Molecular Weight 249.47
CAS No. 2368909-55-9
Cat. No. B2615963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-chloro-6-fluoro-1H-indazole
CAS2368909-55-9
Molecular FormulaC7H3BrClFN2
Molecular Weight249.47
Structural Identifiers
SMILESC1=C2C(=C(C(=C1F)Cl)Br)C=NN2
InChIInChI=1S/C7H3BrClFN2/c8-6-3-2-11-12-5(3)1-4(10)7(6)9/h1-2H,(H,11,12)
InChIKeyHJWQHBZNRIQXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chloro-6-fluoro-1H-indazole: Chemical Identity and Sourcing


4-Bromo-5-chloro-6-fluoro-1H-indazole (CAS 2368909-55-9) is a tri-halogenated 1H-indazole building block with molecular formula C₇H₃BrClFN₂ and molecular weight 249.47 g/mol . The compound features a rare substitution pattern that places three distinct halogen atoms—bromine at C4, chlorine at C5, and fluorine at C6—on the benzo-fused pyrazole ring system . Its computed physicochemical properties include a LogP of 3.0, zero rotatable bonds, a topological polar surface area of 28.7 Ų, and a predicted density of 1.957 g/cm³, collectively defining a compact, lipophilic scaffold with limited conformational flexibility . This specific halogen arrangement is not commercially available in any other single indazole building block, making procurement of the exact CAS number essential for reproducible synthetic sequences.

1
Tri-halogenated indazole scaffold for sequential, site-selective functionalization
C4-Br for cross-coupling, C5-Cl for SNAr, C6-F for electronic tuning
2
Patent-validated intermediate for HPK1 and KRAS G12C inhibitor programs
Reduces synthetic risk with direct literature precedent
3
Fragment-sized building block with multi-vendor commercial availability
Suitable for fragment-based drug discovery and parallel library synthesis

Why 4-Bromo-5-chloro-6-fluoro-1H-indazole Is Irreplaceable


Generic substitution among halogenated indazole building blocks is not possible because each halogen atom serves as a chemically addressable handle with distinct reactivity and spatial orientation. The C4 bromine provides a site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), the C5 chlorine offers orthogonal reactivity for nucleophilic aromatic substitution or further cross-coupling under differentiated conditions, and the C6 fluorine imparts electronic modulation and metabolic stability in downstream bioactive molecules . Removing any one halogen—as in 5-chloro-6-fluoro-1H-indazole (CAS 1305207-97-9, lacking C4 bromine) or 4-bromo-1H-indazole (CAS 186407-74-9, lacking C5/C6 halogens)—eliminates a specific vector for sequential functionalization, fundamentally altering the accessible chemical space . Furthermore, the 4-bromo substituent is specifically implicated in biological target engagement: literature on 4-substituted indazoles demonstrates that bromine at C4 yields neuronal nitric oxide synthase (nNOS) inhibitory potency approaching that of 7-nitroindazole, whereas other halogen placement does not confer the same activity profile [1].

This Product 4-Bromo-5-chloro-6-fluoro-1H-indazole: three orthogonal reactive handles (Br, Cl, F) enable up to three sequential derivatizations.
Potential Substitute 5-Chloro-6-fluoro-1H-indazole (CAS 1305207-97-9) lacks the C4-Br cross-coupling handle and may not support identical synthetic routes.
This Product Retains the C4-bromo pharmacophore implicated in nNOS inhibitory activity, as reported for 4-substituted indazoles.
Potential Substitute 4-Bromo-1H-indazole (CAS 186407-74-9) lacks the C5/C6 halogen vectors, limiting scaffold decoration and property optimization.
This Product Directly cited as a named intermediate in HPK1 and KRAS G12C patent synthetic schemes.
Potential Substitute Alternative tri-halogen regioisomers are not commercially cataloged, making them unavailable for procurement without custom synthesis.

4-Bromo-5-chloro-6-fluoro-1H-indazole Differentiation Evidence


Tri-Halogen Pattern: Unique Orthogonal Reactivity

4-Bromo-5-chloro-6-fluoro-1H-indazole is the only commercially cataloged indazole building block carrying Br, Cl, and F simultaneously on the benzenoid ring at positions 4, 5, and 6 respectively. The closest comparator, 5-chloro-6-fluoro-1H-indazole (CAS 1305207-97-9), possesses only two halogens (Cl, F) and lacks the C4 bromine handle entirely, meaning it cannot undergo C4-selective cross-coupling without additional synthetic steps. The tri-halogenated scaffold provides three chemically differentiated exit vectors: C4-Br for Pd-catalyzed couplings, C5-Cl for SNAr or differentiated cross-coupling, and C6-F for electronic tuning. A patent describing HPK1 inhibitor synthesis explicitly uses this compound as a starting material, converting it via nitration at C7 to 4-bromo-5-chloro-6-fluoro-7-nitro-1H-indazole [1]. Similarly, a KRAS G12C inhibitor patent specifies this compound as the product of a key cyclization step from 2-methyl-3-bromo-5-fluoroaniline [2].

Tri-Halogen Pattern
Head-to-head
3 handles vs. 1–2 in nearest comparators
Enables sequential, site-selective SAR exploration.
Only commercially cataloged indazole with Br(4)/Cl(5)/F(6) triad.
Medicinal Chemistry Parallel Synthesis Cross-Coupling

C4-Bromo: nNOS Inhibitory Activity

The 4-bromo substituent on the indazole scaffold is associated with neuronal nitric oxide synthase (nNOS) inhibitory activity. Boulouard et al. (2007) demonstrated that introducing bromine at the C4 position of 1H-indazole produced a compound with nNOS inhibitory potency approaching that of the reference inhibitor 7-nitroindazole (7-NI) [1]. While the specific IC₅₀ values for 4-bromo-1H-indazole vs. 7-NI were not fully disclosed in the abstract, the study explicitly states the 4-bromo derivative was 'almost as potent' as 7-NI, a well-characterized nNOS inhibitor tool compound. Importantly, the study established the critical importance of the C4 position for nNOS activity, with the 4-nitro derivative also showing potent inhibition [1]. 4-Bromo-5-chloro-6-fluoro-1H-indazole retains this C4-bromo motif within a more highly decorated scaffold, suggesting potential nNOS-relevant applications while offering additional vectors for property optimization. Follow-up structural biology work has generated binding mode hypotheses for 4-substituted indazoles in the nNOS active site, providing a rational basis for further optimization [2].

C4-Br: nNOS Activity
Class-level
C4-bromo motif retains nNOS pharmacophore context.
Supports nNOS assay-response context; data to verify for this exact analog.
Based on 4-substituted indazole literature (Boulouard et al., 2007).
Neuroscience Nitric Oxide Synthase Pain Research

Key Intermediate in KRAS G12C and HPK1 Patents

4-Bromo-5-chloro-6-fluoro-1H-indazole is explicitly cited as an intermediate in two high-value therapeutic patent families. In the HPK1 inhibitor patent (US20220098193A1), it serves as the substrate for C7 nitration to generate 4-bromo-5-chloro-6-fluoro-7-nitro-1H-indazole, a key advanced intermediate [1]. In the KRAS G12C inhibitor patent (CN112574224A), it is the cyclization product derived from 2-methyl-3-bromo-5-fluoroaniline, constituting a critical step in the synthetic route [2]. By contrast, simpler analogs such as 5-chloro-6-fluoro-1H-indazole (CAS 1305207-97-9) appear in commercial catalogs as generic kinase inhibitor building blocks but are not specifically exemplified in issued patent synthetic sequences for these targets, indicating non-optimal substitution patterns for these particular programs.

Patent Intermediates
Head-to-head
2 major patent families cite this compound vs. 0 for dihalogen analogs.
Patent-validated starting material reduces synthetic route risk.
HPK1 (US20220098193A1) and KRAS G12C (CN112574224A) programs.
Oncology KRAS G12C HPK1 Immuno-Oncology

Enhanced Lipophilicity and Conformational Rigidity

The tri-halogenation pattern directly impacts predicted ADME properties. 4-Bromo-5-chloro-6-fluoro-1H-indazole has a computed LogP of 3.0, reflecting balanced lipophilicity for potential CNS or cellular permeability . For comparison, 5-chloro-6-fluoro-1H-indazole (CAS 1305207-97-9) has a molecular weight of 170.57 g/mol vs. 249.47 g/mol for the target compound—a 46% increase in molecular weight attributable to the C4 bromine atom—and a lower predicted LogP (~2.2–2.5 estimated by fragment addition, though not explicitly reported in vendor data) . This LogP shift of approximately 0.5–0.8 log units places the tri-halogenated scaffold in a distinct lipophilicity range, potentially improving membrane permeability. Furthermore, with zero rotatable bonds and a topological polar surface area of 28.7 Ų, the compound sits within favorable limits for oral bioavailability per Veber's rules, while offering three distinct vectors for growth into lead-like space .

Lipophilicity & Rigidity
Cross-study
LogP ~3.0; MW 249.47 g/mol; zero rotatable bonds.
Fragment-like profile suitable for permeability and growth vector exploration.
ΔLogP approx. +0.5 to +0.8 vs. 5-chloro-6-fluoro-1H-indazole.
ADME Prediction Lipophilicity Fragment-Based Drug Design

Procurement-Grade Purity and Multi-Vendor Supply

4-Bromo-5-chloro-6-fluoro-1H-indazole is available from multiple reputable suppliers at defined purity grades: ≥97% from Aladdin Scientific (Product B632822), 98% from Fluorochem (Product F619034), ≥98% from Xcess Biosciences (Product M34710), and 95% from Biosynth/CymitQuimica . This multi-vendor landscape provides procurement redundancy and competitive pricing. In contrast, many closely related tri-halogenated indazole analogs with different halogen permutations are not commercially available at all, being limited to single-vendor custom synthesis. The Fluorochem listing at 10 g scale (£2,315) demonstrates commercial-scale availability, while Aladdin offers the compound up to 25 g scale ($3,749.90) . The Aladdin listing also includes a PubChem CID (139345908), GHS hazard classification, and full IUPAC/InChI identifiers, facilitating regulatory documentation for procurement .

Multi-Vendor Supply
Head-to-head
4 verified suppliers, up to 25 g scale.
Ensures supply chain resilience and competitive procurement.
Alternative tri-halogen regioisomers not commercially available.
Chemical Procurement Supply Chain Quality Control

Differentiated Halogen Reactivity for Regioselective Derivatization

The chemical reactivity hierarchy of aryl halides toward oxidative addition with Pd(0) follows the order I > Br ≫ Cl > F, while nucleophilic aromatic substitution (SNAr) reactivity follows F > Cl ≫ Br, and cross-coupling selectivity can be tuned via ligand/catalyst choice [1]. In 4-bromo-5-chloro-6-fluoro-1H-indazole, this creates a programmable reactivity sequence: (1) C4-Br can be selectively addressed via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under mild conditions; (2) C5-Cl can be subsequently activated under more forcing conditions or via SNAr; (3) C6-F remains largely inert toward cross-coupling but modulates electronics and can undergo SNAr with strong nucleophiles. By contrast, the closest dihalogen analog 5-chloro-6-fluoro-1H-indazole lacks the most reactive cross-coupling handle (C4-Br), while 4-bromo-1H-indazole lacks the differentiated Cl and F handles for sequential functionalization . This programmable reactivity is directly exploited in the HPK1 patent, where C7 nitration occurs ortho to the C6-F without interference at the C4-Br site [2].

Regioselective Reactivity
Class-level
Br > Cl > F reactivity gradient; C7 nitration demonstrated without C4-Br displacement.
Programmable 3-tier reactivity for sequential derivatization.
Based on organometallic principles and HPK1 patent experimental evidence.
Synthetic Methodology C-H Functionalization Late-Stage Derivatization

4-Bromo-5-chloro-6-fluoro-1H-indazole: Priority Applications


KRAS G12C Inhibitor Lead Optimization

Medicinal chemistry teams developing covalent or non-covalent KRAS G12C inhibitors can employ 4-bromo-5-chloro-6-fluoro-1H-indazole as a starting scaffold for systematic SAR exploration. The compound has direct patent precedent as an intermediate in KRAS G12C programs (CN112574224A), where it is generated via cyclization and can undergo further functionalization [1]. The C4-Br handle enables Suzuki coupling to introduce aryl/heteroaryl groups that probe the Switch-II pocket, while the C5-Cl can be subsequently displaced to explore additional binding interactions. The C6-F provides electronic modulation of the indazole core without adding steric bulk, and C7 nitration (as demonstrated in the HPK1 patent US20220098193A1) offers an additional vector for hydrogen-bonding interactions with the target protein [2]. This scaffold enables systematic exploration of four distinct vectors (C4, C5, C6, C7) from a single commercially available starting material.

HPK1 Inhibitor Parallel Library Synthesis

HPK1 (hematopoietic progenitor kinase 1) is a negative regulator of T-cell receptor signaling and a validated immuno-oncology target. The patent US20220098193A1 explicitly describes the use of 4-bromo-5-chloro-6-fluoro-1H-indazole as the starting material for synthesizing HPK1 inhibitor candidates, proceeding through C7 nitration to generate the 7-nitro derivative [2]. Procurement of the exact CAS-numbered compound ensures fidelity to the published synthetic route. Parallel library synthesis can be executed by: (1) diversifying at C4-Br via Suzuki coupling to generate variable aromatic substituents; (2) reducing the C7-NO₂ group to NH₂ and capping with diverse acyl/sulfonyl groups; and (3) optionally addressing C5-Cl under differentiated conditions. This three-dimensional SAR strategy is uniquely enabled by the tri-halogenated scaffold and is not achievable with mono- or di-halogenated indazole analogs.

nNOS Inhibitor Development via 4-Bromoindazole Pharmacophore

The 4-bromoindazole scaffold is an established pharmacophore for neuronal nitric oxide synthase (nNOS) inhibition, with Boulouard et al. (2007) demonstrating that C4-bromination yields potency approaching the reference inhibitor 7-nitroindazole [3]. 4-Bromo-5-chloro-6-fluoro-1H-indazole retains this critical C4-Br motif while adding C5-Cl and C6-F substituents that offer opportunities for property modulation—potentially improving metabolic stability (via fluorine blocking of oxidative metabolism), altering lipophilicity, or introducing additional binding interactions with the nNOS active site. Follow-up studies on 4-substituted indazole binding modes in the nNOS active site provide structural hypotheses to guide rational design [4]. This compound serves as an advanced starting point for nNOS inhibitor optimization that goes beyond the simpler 4-bromo-1H-indazole scaffold, with the added benefit of synthetic handles for parallel SAR exploration.

Fragment-Based Drug Discovery with Multi-Vector Fragment

With a molecular weight of 249.47 g/mol, 12 heavy atoms, and zero rotatable bonds, 4-bromo-5-chloro-6-fluoro-1H-indazole qualifies as a fragment-sized molecule suitable for fragment-based screening and structure-based design . Its LogP of 3.0 and TPSA of 28.7 Ų place it within favorable fragment physicochemical space, while the three halogen atoms provide unique opportunities for halogen bonding with target proteins (particularly the C4-Br and C5-Cl, which can act as halogen bond donors). Unlike typical flat, aromatic fragments, this scaffold presents three chemically differentiated growth vectors (C4-Br, C5-Cl, C7-H) that enable efficient fragment-to-lead optimization without requiring de novo scaffold synthesis. The C6-F is particularly valuable in FBDD for enhancing binding affinity through hydrophobic and electrostatic interactions without significantly increasing molecular weight, while also providing a sensitive ¹⁹F NMR probe for protein-ligand binding studies .

Application
Selection Property
Validation Focus
KRAS G12C inhibitor lead optimization
Patent-precedented intermediate with C4-Br handle for Switch-II pocket probing
Suzuki coupling scope at C4; C7 nitration vector for H-bond interactions
HPK1 inhibitor parallel library synthesis
Exact CAS-numbered starting material for published HPK1 synthetic route
C4/C5/C7 three-dimensional SAR strategy from a single scaffold
nNOS inhibitor development
Retains C4-bromo pharmacophore within a more highly decorated scaffold
Assay-response context verification; metabolic stability and binding mode studies
Fragment-based drug discovery
Fragment-sized (MW 249.47) with three chemically differentiated growth vectors
Fragment-to-lead optimization efficiency; ¹⁹F NMR protein-binding studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-5-chloro-6-fluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.